Gandotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Gandotinib LY2784544 mechanism of action JAK2 inhibition

Mechanism of Action and Selectivity Profile

Gandotinib is a small-molecule inhibitor designed to target the constitutively active JAK-STAT signaling pathway in MPNs. The table below summarizes its core mechanistic attributes.

| Feature | Description |

|---|---|

| Primary Target | Janus kinase 2 (JAK2) [1] [2] |

| Binding Mode | ATP-competitive, binding the kinase domain in its active conformation (Type I inhibitor) [3] [2] |

| Key Selectivity | Preferential inhibition of mutant JAK2V617F over wild-type JAK2 [1] |

| Additional Inhibition | Minor activity against STAT3 [4] |

The JAK2V617F mutation is a key driver in most MPNs [5]. By competitively binding to the ATP-binding site of JAK2, this compound blocks the phosphorylation and subsequent activation of downstream STAT proteins (particularly STAT5), halting the transduction of signals for cell proliferation and survival [1].

This compound preferentially inhibits constitutive JAK2-STAT signaling in MPNs.

Quantitative Pharmacological & Clinical Data

The potency and clinical effects of this compound have been characterized through biochemical, cellular, and clinical studies.

| Parameter | Value / Finding | Context / Model |

|---|---|---|

| Biochemical & Cellular IC₅₀ | ||

| JAK2V617F signaling | 20 nM | Ba/F3-JAK2V617F cells (pSTAT5) [1] |

| JAK2V617F proliferation | 55 nM | Ba/F3-JAK2V617F cells [1] |

| Wild-type JAK2 signaling | 1183 nM | IL-3 stimulated Ba/F3 cells [1] |

| Clinical Pharmacokinetics | ||

| Time to Cₘₐₓ | ~4 hours | After single & multiple doses [5] |

| Half-life (Day 1) | ~6 hours | Mean value [5] |

| Clinical Efficacy (Phase 1/2) | ||

| Recommended Phase 2 Dose | 120 mg | Orally, once daily [5] |

| Spleen Response (≥50% reduction) | 63% (20/32) | Evaluable MF patients [5] |

| Symptom Response (≥50% reduction in TSS) | 52% (11/21) | At 12 weeks (≥120 mg) [5] |

| Overall Response Rate (Phase 2, ORR) | ||

| Polycythemia Vera (JAK2V617F+) | 95% | [6] |

| Essential Thrombocythemia (JAK2V617F+) | 90.5% | [6] |

| Myelofibrosis (JAK2V617F+) | 9.1% | [6] |

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, the core methodologies from key studies are outlined below.

In Vitro JAK2-STAT5 Pathway Cell-Based Assay [1]

- Purpose: To measure the inhibition of JAK2-mediated phosphorylation of STAT5.

- Cell Line: Ba/F3 cells expressing constitutively active JAK2V617F.

- Procedure:

- Plate cells in 96-well plates.

- Treat with serial dilutions of the test compound (e.g., 0.001–20 μℳ) for 5 hours.

- Lyse cells and transfer lysates to a 384-well Proxiplate.

- Incubate with an AlphaScreen SureFire reaction mixture for 2 hours to detect phosphorylated STAT5 (pSTAT5).

- Read plates using an EnVision or similar plate reader (Ex680 nm, Em520–620 nm).

- Calculate IC₅₀ values using a four-parameter logistic curve fit.

In Vivo Target Inhibition Assay [1]

- Purpose: To assess dose-dependent inhibition of JAK2V617F signaling in vivo.

- Model: Severe combined immunodeficiency (SCID) mice with Ba/F3-JAK2V617F ascitic tumors.

- Procedure:

- Implant Ba/F3-JAK2V617F-GFP cells intraperitoneally and allow ascitic tumors to develop for 7 days.

- Administer a single dose of this compound (e.g., 2.5–80.0 mg/kg) via oral gavage.

- Collect ascitic tumor cells 30 minutes post-dose.

- Fix cells and stain with a fluorescent antibody against pSTAT5 (pY694).

- Analyze pSTAT5 levels using flow cytometry.

- Perform statistical analysis (e.g., one-way ANOVA) and calculate the TED₅₀ (dose causing 50% target engagement).

Safety and Tolerability Profile

Based on clinical trials, the safety profile of this compound is characterized by:

- Most Common Adverse Events: Primarily low-grade diarrhea (55.3%) and nausea (42.1%) [5].

- Grade 3/4 Events: The most frequent drug-related severe events were anemia (11.6%), hyperuricemia (3.2%), fatigue (2.9%), and diarrhea (2.2%) [6].

- Important Risk: A notable risk is the development of tumor lysis syndrome, observed in 16% of patients in one trial [4]. This informed study protocol amendments, including the use of a lead-in dosing period and prophylactic allopurinol [5].

- Dose-Limiting Toxicities (DLTs): Increased blood creatinine and hyperuricemia determined the Maximum Tolerated Dose (MTD) to be 120 mg daily [5].

Interpretation and Research Implications

- Therapeutic Niche: this compound's preferential inhibition of JAK2V617F suggests potential for targeting the mutant clone with a wider therapeutic window, potentially sparing wild-type JAK2 function [1]. It has shown efficacy in patients who had failed prior ruxolitinib therapy [6].

- Clinical Status: It remains an investigational drug and has not received global regulatory approval for commercial use. A Phase 2 trial specifically for MPN patients who had failed ruxolitinib has been completed [4] [6].

References

- 1. Discovery and characterization of LY2784544, a small ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. A phase 1 study of the Janus kinase 2 ( JAK ) V617F 2 ... inhibitor [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 study of this compound (LY2784544) in patients with ... [pubmed.ncbi.nlm.nih.gov]

what is Gandotinib used for in clinical research

Mechanism of Action and Selectivity

Gandotinib (LY2784544) is a small-molecule, ATP-competitive inhibitor designed to be highly potent and selective for the mutated JAK2V617F kinase [1] [2]. This mutation drives disease progression in a majority of patients with MPNs [1]. Research indicates that this compound has significantly higher potency against JAK2V617F-driven signaling and cell proliferation compared to wild-type JAK2 signaling, which is a key feature for its therapeutic window [2].

Beyond JAK2, this compound also inhibits other kinases involved in oncogenesis, including FLT3, TYK2, and FGFR2, which may broaden its potential applications [2].

The following diagram illustrates the primary signaling pathway targeted by this compound and its cellular effects, based on research in JAK2V617F-driven diseases and KIT D816V-mutant systemic mastocytosis [3] [4].

Diagram of this compound's primary mechanism of action in JAK2V617F-driven MPNs and KIT D816V-mutant systemic mastocytosis.

Key Preclinical and Clinical Trial Data

Clinical Trial Data in MPNs

A Phase 1 study established the foundation for this compound's use in MPNs. Key findings are summarized below [5] [1].

| Parameter | Result / Finding |

|---|---|

| Recommended Phase 2 Dose | 120 mg orally, once daily [5] [1] |

| Most Common Adverse Events (AEs) | Diarrhea (55.3%), Nausea (42.1%); mostly Grade 1 [5] [1] |

| Dose-Limiting Toxicities (DLTs) | Increased blood creatinine, hyperuricemia (at doses >120 mg) [5] [1] |

| Efficacy in Myelofibrosis Patients | • 29% achieved clinical improvement • 20/32 evaluable patients had ≥50% spleen length reduction • 52% (11/21) had ≥50% symptom score reduction at 12 weeks [5] [1] |

Recent Preclinical Data in Systemic Mastocytosis

A 2025 study highlighted this compound's potential in systemic mastocytosis, both as a monotherapy and in combination [3].

| Experimental Model | Treatment | Key Outcome |

|---|

| HMC-1.2 & ROSAKIT D816V Cell Lines [3] | this compound Monotherapy | Decreased cell viability and proliferation; induced apoptosis [3] | | HMC-1.2 & ROSAKIT D816V Cell Lines [3] | this compound + (Avapritinib or Midostaurin) | Enhanced pro-apoptotic and anti-proliferative effects vs. TKI alone [3] | | Primary Human Cord Blood-Derived Mast Cells [3] | Fedratinib (JAK2i) + TKI | Induced apoptosis and enhanced TKI efficacy (suggestive of class effect) [3] |

Experimental Protocols for Preclinical Research

For researchers aiming to validate or explore this compound's effects, here are key methodologies from recent literature.

Cell Viability and Proliferation Assay [3]

- Cell Lines: Human mast cell lines HMC-1.2 and ROSAKIT D816V.

- Procedure:

- Seed cells at a density of 3.5 × 10⁵ cells/mL.

- Treat with a dose range of this compound for 48 hours.

- Measure cell viability using a commercial XTT assay kit.

- Detect absorbance at 450 nm and 660 nm using a plate reader.

- Normalize data to DMSO-treated control cells and calculate IC₅₀ values via non-linear regression analysis (e.g., using Prism software).

Apoptosis Analysis [3]

- Method: Flow cytometry analysis of apoptosis.

- Staining: Use Annexin V/propidium iodide (PI) staining to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- Procedure:

- Treat cells with this compound at the determined IC₅₀ or other relevant concentrations for 24-48 hours.

- Harvest cells, wash with PBS, and resuspend in binding buffer.

- Incubate with Annexin V and PI dyes according to manufacturer protocols.

- Analyze stained cells immediately using a flow cytometer.

Combination Drug Studies [3]

- Objective: To evaluate synergistic effects with Tyrosine Kinase Inhibitors (TKIs) like avapritinib or midostaurin.

- Design: Treat cells with this compound and a TKI individually and in combination.

- Analysis: Use the combination index (CI) method, such as the Chou-Talalay method, to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

This compound remains a drug of research interest, particularly for JAK2-driven malignancies. Its progression in clinical development should be monitored via databases like ClinicalTrials.gov for the latest trial status and results.

References

- 1. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (LY2784544) | JAK2 Inhibitor [medchemexpress.com]

- 3. Fedratinib and this compound induce apoptosis and enhance ... [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the complexity of STAT3 in cancer [jeccr.biomedcentral.com]

- 5. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Gandotinib JAK2 V617F mutation selectivity

Gandotinib at a Glance

The table below summarizes the key characteristics of this compound as identified in the recent literature.

| Feature | Description |

|---|---|

| Primary Target | Janus Kinase 2 (JAK2) [1] [2] [3] |

| Key Selectivity | Dose-dependent selectivity for JAK2 V617F mutant over wild-type JAK2 and other JAK family members [3] [4]. |

| Inhibition Type | ATP-competitive inhibitor of JAK2 tyrosine kinase [3]. |

| Clinical Stage | Has undergone Phase 1 and Phase 2 clinical trials for MPNs [1] [2]. |

Quantitative Selectivity and Binding Data

A comparative profiling of clinical-stage JAK2 inhibitors provides a clear picture of this compound's binding affinity and potency. The following data, derived from fluorescence polarization (FP) binding and Lance Ultra kinase assays, shows its performance against other JAK family members [5].

Table 1: Binding Affinity (Kd) and Activity Inhibition (IC50) of JAK Inhibitors (Values in nM) [5]

| Inhibitor | JAK1 Kd | JAK2 Kd | JAK3 Kd | TYK2 Kd | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 |

|---|---|---|---|---|---|---|---|---|

| This compound | 8.2 | 11 | 13 | 16 | 7.3 | 6.2 | 199 | 92 |

| Fedratinib | 258 | 4.3 | 85 | 217 | 56 | 10 | 1812 | 3714 |

| Pacritinib | 318 | 6.6 | 41 | 125 | 371 | 14 | 311 | 536 |

| Ruxolitinib | 19 | 0.8 | 27 | 1.1 | 5.8 | 3.2 | 278 | 60 |

This data shows that while this compound binds to all JAK family kinases with nanomolar affinity, it has a more balanced profile compared to other inhibitors. Its JAK2 selectivity is relative rather than absolute, but it shows a degree of selectivity over JAK3 in both binding and activity assays [5].

Clinical Pharmacokinetics and Efficacy

Phase 1 study data offers insights into the drug's behavior in humans and its preliminary efficacy.

Table 2: Clinical Pharmacokinetics and Response from Phase 1 Study [1]

| Parameter | Finding |

|---|---|

| Recommended Phase 2 Dose | 120 mg orally, once daily with food (Maximum Tolerated Dose) |

| Dose-Limiting Toxicities (DLTs) | Increased blood creatinine and hyperuricemia (at doses >120 mg) |

| Time to Cmax | ~4 hours (after single and multiple doses) |

| Half-life (Day 1) | ~6 hours |

| Most Common Adverse Events | Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1 |

| Efficacy (Myelofibrosis patients) | 29% achieved clinical improvement; 52% had a ≥50% reduction in Total Symptom Score at 12 weeks |

A separate Phase 2 study in patients with JAK2 V617F-mutated MPNs reported high overall response rates: 95% in Polycythemia Vera (PV) and 90.5% in Essential Thrombocythemia (ET) [2].

Mechanism of Action and Selectivity

This compound's action can be visualized through its pathway inhibition. The following diagram illustrates its primary mechanism and the basis for its mutant selectivity.

The diagram shows that this compound acts as an ATP-competitive inhibitor within the kinase domain of JAK2. Its key feature is dose-dependent selectivity for the constitutively active JAK2 V617F mutant, which arises from its unique binding interaction that potentially exploits the altered conformation of the mutant protein [3] [4].

Experimental Protocol Context

While the search results do not contain a step-by-step laboratory manual, they reference key experimental methods used to characterize this compound:

- Cellular Potency and Selectivity: The TEL-JAK3 cell-based assay was used to demonstrate that this compound has a negligible effect on JAK3 signaling and showed greater selectivity for JAK2 over JAK1 compared to ruxolitinib [3].

- Binding and Thermodynamic Analysis: The fluorescence polarization (FP) binding assay was one of the primary techniques used to determine the dissociation constant (Kd) for this compound's binding to the kinase domains of JAK family members, providing the nanomolar affinity data shown in Table 1 [5].

- Kinase Activity Profiling: The Lance Ultra kinase assay was used to measure the half-maximal inhibitory concentration (IC50) for the inhibition of catalytic activity of JAK family members, as reported in Table 1 [5].

Key Insights for Drug Development Professionals

- Relative, Not Absolute Selectivity: this compound is best characterized as having relative JAK2 selectivity. It inhibits all JAK family members but shows a cleaner profile against JAK3 and TYK2 compared to JAK1 [5]. This profile must be weighed against the potential for on-target toxicities from JAK1 inhibition.

- Clinical Limitations and Stem Cell Challenge: A critical finding from preclinical studies is that JAK2 inhibition with this compound, while inducing initial apoptosis, may enrich for CD34+ leukemic stem cells (LSCs) in JAK2 V617F models. This suggests that as a monotherapy, it may not eradicate the disease-initiating clone, explaining the limited reduction in mutant allele burden observed in clinical trials [3].

- Therapeutic Potential in MPNs: Despite its limitations, this compound has demonstrated high response rates in JAK2 V617F-mutated PV and ET, including in some patients previously treated with ruxolitinib, indicating its clinical value [2] [4].

References

- 1. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. "Phase 2 study of this compound (LY2784544) in patients with ... [digitalcommons.providence.org]

- 3. JAK2 inhibition in JAK2 V617F -bearing leukemia cells ... [sciencedirect.com]

- 4. Emerging agents and regimens for polycythemia vera and essential... [biomarkerres.biomedcentral.com]

- 5. Functional and Structural Characterization of Clinical-Stage Janus... [pmc.ncbi.nlm.nih.gov]

Gandotinib pharmacokinetics absorption distribution metabolism

Gandotinib Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic (PK) parameters of this compound, primarily derived from a Phase 1 dose-escalation study in patients with myeloproliferative neoplasms [1].

| Parameter | Value / Observation | Key Findings / Context |

|---|---|---|

| Recommended Phase 2 Dose | 120 mg orally, once daily | Maximum Tolerated Dose (MTD) established based on dose-limiting toxicities (increased blood creatinine, hyperuricemia) at higher doses [1]. |

| Absorption & Bioavailability| - Tmax: ~4 hours (post-dose)

- Half-life (t½): ~6 hours (Day 1, single dose) | Rapid absorption and a relatively short half-life. Absolute bioavailability (F) is not reported in the available studies [1]. | | Distribution | Not Quantified | The volume of distribution (Vd) and extent of plasma protein binding are not detailed in the searched clinical literature [1]. | | Metabolism | Not Specified | The specific enzymes involved in the biotransformation of this compound (e.g., CYP450 isoforms) are not identified in the available results. | | Elimination | - Route: Not explicitly stated

- Clearance: Not quantified | The primary route of excretion (renal vs. biliary) and systemic clearance rates are not provided in the searched literature [1]. |

Detailed Experimental Protocols from Key Studies

The foundational PK data for this compound comes from early-phase clinical trials. Here is a detailed breakdown of the methodologies used in the primary cited study.

1. Phase 1 Study Design and PK Assessment [1] This was a multicenter, non-randomized, open-label study designed to determine the safety, tolerability, and recommended dose of this compound.

- Objective: The primary objectives were to determine the safety, tolerability, and recommended oral daily dose. Secondary objectives included estimating PK parameters.

- Population: 38 patients with JAK2V617F-positive myelofibrosis (MF), polycythemia vera (PV), or essential thrombocythemia (ET).

- Dosing Protocol: The study employed a standard

3 + 3dose-escalation design. Patients received oral this compound once daily in 28-day cycles. An amended protocol included a lead-in period at 120 mg before escalating to higher doses to manage toxicity. - PK Sampling and Analysis:

- Blood Collection: Plasma samples were collected at predefined time points after a single dose (on Day 1) and after multiple doses (to assess steady-state conditions).

- Bioanalysis: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for quantifying small molecules with high sensitivity and specificity.

- Non-Compartmental Analysis: Key PK parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), were calculated using non-compartmental methods.

- Key PK Findings:

- The plasma concentration-time profile showed rapid absorption, with Tmax achieved around 4 hours after both single and multiple doses.

- The mean half-life was approximately 6 hours on Day 1, supporting a once-daily dosing regimen.

2. Phase 2 Study Context [2] A subsequent Phase 2 study evaluated the efficacy and safety of this compound at the 120 mg once-daily dose in a larger cohort of 138 patients with MPNs. While this study confirmed the safety profile and demonstrated clinical efficacy (particularly in JAK2V617F-mutated PV and ET), it primarily relied on the PK parameters established in the Phase 1 trial and did not report new foundational PK data.

JAK-STAT Signaling Pathway and this compound's Mechanism

This compound is a potent, small-molecule inhibitor of Janus kinase 2 (JAK2), with increased potency for the mutated JAK2V617F form commonly found in myeloproliferative neoplasms [1] [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway and the site of this compound's action.

This compound inhibits the hyperactive JAK2 kinase, blocking aberrant proliferation signals.

Research Gaps and Future Directions

The search results indicate that a comprehensive ADME profile for this compound is not publicly available. Key information is missing, which is crucial for full pharmacokinetic characterization [1] [3]. The following areas require further investigation:

- Metabolism: Identification of the specific cytochrome P450 (CYP) enzymes and potential phase II conjugation pathways involved in this compound's biotransformation is needed [4].

- Transporters: The role of drug transporters (e.g., P-glycoprotein, OATP) in the absorption, distribution, and elimination of this compound is unknown [5] [6].

- Elimination: The precise routes of excretion (renal vs. fecal) and the quantitative recovery of the parent drug versus metabolites have not been reported.

- Drug-Drug Interactions (DDI): Without knowledge of the metabolic enzymes and transporters involved, the potential for DDIs cannot be fully assessed [4] [7].

References

- 1. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. "Phase 2 study of this compound (LY2784544) in patients with ... [digitalcommons.providence.org]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. Current trends in drug metabolism and pharmacokinetics [sciencedirect.com]

- 5. - drug Pharmacokinetics , drug absorption , drug... distribution [slideshare.net]

- 6. : Pharmacokinetics , Absorption , Distribution , and... Metabolism [clinicalgate.com]

- 7. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual... [msdmanuals.com]

Gandotinib investigational drug status Eli Lilly

Gandotinib Development Status & Key Facts

| Attribute | Details |

|---|---|

| Drug Name | This compound (LY2784544) [1] |

| Organization | Eli Lilly [1] |

| Drug Type | Small molecule [1] |

| Mechanism of Action | JAK2 inhibitor (with increased potency for the JAK2V617F mutant and minor STAT3 inhibition) [1] [2] [3] |

| Highest Phase of Development | Phase 2 (for myeloproliferative neoplasms) [1] [4] [5] |

| Current Status (as of Nov 2025) | Not in Lilly's active pipeline; development appears inactive [6] |

Clinical Trial Efficacy and Safety Data

The tables below summarize key efficacy and safety findings from the Phase 2 trial of this compound (120 mg once daily) in patients with myeloproliferative neoplasms (MPNs) [4].

Overall Response Rates (ORR) by Disease and Mutation

| Patient Group | Overall Response Rate (ORR) |

|---|---|

| Polycythemia Vera (PV) with JAK2 V617F mutation | 95% |

| Essential Thrombocythemia (ET) with JAK2 V617F mutation | 90.5% |

| Myelofibrosis (MF) with JAK2 V617F mutation | 9.1% |

| ET without JAK2 V617F mutation | 43.7% |

| MF without JAK2 V617F mutation | 0% |

Most Frequent Grade 3/4 Treatment-Emergent Adverse Events (AEs)

| Adverse Event | Incidence (Grade 3/4) |

|---|---|

| Anemia | 11.6% |

| Hyperuricemia | 3.2% |

| Fatigue | 2.9% |

| Diarrhea | 2.2% |

| Thrombocytopenia | 2.2% |

Mechanism of Action and Experimental Protocol

This compound is a potent inhibitor of the JAK/STAT signaling pathway, crucial for hematopoiesis, immune function, and inflammation [7]. The JAK2V617F mutation causes constitutive activation, driving MPN pathogenesis [2]. This compound shows preferential inhibition of mutant JAK2V617F over wild-type JAK2 [2] [4].

Diagram of this compound's preferential inhibition of mutant JAK2V617F signaling in myeloproliferative neoplasms (MPNs).

Research Implications and Future Directions

Clinical data suggests this compound was particularly effective in JAK2 V617F-mutated Polycythemia Vera and Essential Thrombocythemia [4]. The low response rate in myelofibrosis patients without the mutation underscores its targeted mechanism.

The most common low-grade adverse events were diarrhea and nausea [2] [8]. A notable safety observation from an earlier Phase 1 trial was the occurrence of tumor lysis syndrome in some patients, which requires careful risk management [1] [2].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Phase 2 study of this compound (LY2784544) in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Clinical Development Pipeline | Medicines in Development [lilly.com]

- 7. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 8. A phase 1 study of the Janus kinase 2 (JAK2) V617F inhibitor... [pubmed.ncbi.nlm.nih.gov]

Gandotinib Preclinical and Early Clinical Development for Myeloproliferative Neoplasms: Technical Review

Introduction to Gandotinib and Its Clinical Relevance

This compound (development code LY2784544) represents a potent small-molecule inhibitor specifically designed to target the JAK2V617F mutation, which is implicated in the pathogenesis of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs). This mutation occurs in the pseudokinase domain of Janus kinase 2 (JAK2), resulting in constitutive activation of JAK2 signaling and subsequent dysregulated myeloid cell proliferation. The JAK2V617F mutation is present in approximately 95% of polycythemia vera (PV) cases and about two-thirds of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases, making it a compelling therapeutic target for these hematologic malignancies [1] [2].

What distinguishes this compound from broader JAK inhibitors is its enhanced selectivity for the mutant JAK2V617F kinase compared to wild-type JAK2. This selective inhibition profile is particularly important because wild-type JAK2 plays indispensable roles in normal hematopoiesis, and its excessive inhibition could lead to significant hematologic toxicities. The preferential targeting of the mutant form potentially offers a improved therapeutic window, maximizing efficacy while minimizing adverse effects on normal hematopoietic functions [1] [3]. This compound has progressed through phase 1 and 2 clinical trials, demonstrating acceptable safety profiles and preliminary evidence of efficacy in MPN patients, particularly those with JAK2V617F-positive disease [1] [4].

Comprehensive Mechanism of Action and Signaling Pathway

JAK/STAT Pathway Fundamentals

The JAK/STAT signaling pathway serves as a crucial intracellular communication channel for numerous cytokines, growth factors, and hormones, regulating essential cellular processes including proliferation, differentiation, and immune response. This pathway comprises three main components: cell surface receptors, Janus kinases (JAKs), and signal transducers and activators of transcription (STATs). In normal physiology, ligand binding induces receptor dimerization, bringing associated JAK proteins into proximity for trans-phosphorylation and activation. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to modulate gene expression [5].

The JAK family includes four members: JAK1, JAK2, JAK3, and TYK2, each with distinct functions and expression patterns. JAK2, the primary target of this compound, is particularly important for hematopoiesis, transducing signals from erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor. The V617F gain-of-function mutation occurs in the pseudokinase domain of JAK2, which normally auto-inhibits the kinase domain. This mutation relieves autoinhibition, leading to cytokine-independent constitutive JAK2 activation and subsequent STAT phosphorylation, particularly STAT3 and STAT5, driving excessive myeloid cell production and survival characteristic of MPNs [5] [1].

This compound's Molecular Mechanism

This compound functions as a competitive ATP-binding site inhibitor that demonstrates heightened potency against JAK2V617F compared to wild-type JAK2. Structural analyses reveal that the mutation induces conformational changes in the kinase domain that this compound preferentially exploits, resulting in its selective inhibition profile. By occupying the ATP-binding pocket, this compound prevents JAK2 autophosphorylation and subsequent activation, thereby interrupting the downstream signaling cascade that drives pathologic cell proliferation in MPNs [1] [6].

The following diagram illustrates this compound's targeted inhibition within the JAK/STAT signaling pathway:

This compound preferentially inhibits JAK2 V617F mutant signaling.

This targeted mechanism explains this compound's ability to suppress malignant cell proliferation while potentially sparing normal hematopoiesis mediated by wild-type JAK2. Additionally, by reducing JAK2 hyperactivation, this compound modulates the production of inflammatory cytokines that contribute to disease symptoms such as fatigue, night sweats, and splenomegaly in MPN patients [1] [6].

Preclinical Profile and Pharmacological Characteristics

In Vitro and In Vivo Efficacy Data

Preclinical investigations of this compound have demonstrated potent anti-proliferative effects across various JAK2V617F-positive cellular models. In biochemical assays, this compound exhibited nanomolar potency against JAK2V617F with significant selectivity over wild-type JAK2. Cellular proliferation assays using JAK2V617F-dependent hematopoietic cell lines showed dose-dependent growth inhibition with IC50 values in the low nanomolar range, substantially lower than those observed in cell lines dependent on wild-type JAK2 signaling [1] [6].

A recent preclinical study investigating mastocytosis, a disease driven by the KIT D816V mutation that also activates JAK/STAT signaling, demonstrated that this compound significantly decreased viability and induced apoptosis in KIT D816V-positive mast cell lines. The study reported that this compound, along with fedratinib, effectively suppressed neoplastic mast cell growth, while other JAK inhibitors including ruxolitinib, baricitinib, upadacitinib, and abrocitinib showed minimal effects. This suggests this compound may have broader applicability beyond classic MPNs to other malignancies driven by mutant tyrosine kinases that activate JAK/STAT signaling [6].

Pharmacokinetic and Metabolic Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in both preclinical models and early-phase clinical trials. In phase 1 studies, this compound demonstrated favorable pharmacokinetic properties with rapid oral absorption, reaching peak plasma concentration approximately 4 hours after administration. The mean elimination half-life was approximately 6 hours, supporting once-daily dosing regimen. Pharmacodynamic assessments confirmed dose-dependent inhibition of JAK2 signaling, as measured by phospho-STAT3 suppression in patient blood samples [1].

Table 1: Key Pharmacokinetic Parameters of this compound from Phase 1 Study

| Parameter | Value | Conditions |

|---|---|---|

| Tmax (time to peak concentration) | 4 hours | After single and multiple doses |

| Mean half-life (Day 1) | ~6 hours | After single dose |

| Maximum Tolerated Dose | 120 mg | Orally once daily with food |

| Dose-Limiting Toxicities | Increased blood creatinine, hyperuricemia | At doses >120 mg |

The maximum tolerated dose (MTD) was established at 120 mg once daily based on dose-limiting toxicities of increased blood creatinine and hyperuricemia observed at higher doses. These toxicities were consistent with tumor lysis syndrome characteristics, suggesting potent on-target effects in patients with high disease burden. The recommended phase 2 dose was set at 120 mg orally once daily with food, which provided the optimal balance between efficacy and safety [1].

Quantitative Summary of Preclinical and Clinical Findings

Table 2: Efficacy Outcomes of this compound in MPN Patients from Phase 1/2 Studies

| Response Parameter | Patient Population | Response Rate | Dosing |

|---|---|---|---|

| ≥50% palpable spleen length reduction | Myelofibrosis (evaluable patients) | 20/32 (62.5%) | During therapy at various doses |

| ≥50% reduction MPN-SAF TSS | Myelofibrosis (≥120 mg) at 12 weeks | 11/21 (52.4%) | ≥120 mg daily |

| ≥50% reduction MPN-SAF TSS | Myelofibrosis (≥120 mg) at 24 weeks | 6/14 (42.9%) | ≥120 mg daily |

| Overall Response Rate (ORR) | JAK2 V617F-mutated PV | 95% | 120 mg daily |

| Overall Response Rate (ORR) | JAK2 V617F-mutated ET | 90.5% | 120 mg daily |

| Overall Response Rate (ORR) | JAK2 V617F-mutated MF | 9.1% | 120 mg daily |

| Overall Response Rate (ORR) | Non-JAK2 V617F ET | 43.7% | 120 mg daily |

| Overall Response Rate (ORR) | Non-JAK2 V617F MF | 0% | 120 mg daily |

The efficacy data demonstrate this compound's pronounced activity in JAK2V617F-mutated MPNs, with particularly high response rates in polycythemia vera and essential thrombocythemia. The differential response rates between JAK2V617F-mutated and non-mutated patients provide clinical evidence supporting the compound's mutant-selective mechanism of action. For myelofibrosis patients, this compound treatment resulted in significant symptomatic improvement and spleen size reduction, which are clinically meaningful endpoints in this patient population [1] [4].

Detailed Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

XTT Viability Assay Protocol:

- Cell Preparation: Seed HMC-1.2 (carrying KIT V560G and KIT D816V mutations) or ROSAKIT D816V cells at a density of 3.5 × 10^5 cells/mL in appropriate culture medium [6].

- Compound Treatment: Prepare this compound stock solutions in DMSO and dilute to working concentrations in culture medium. Include DMSO-only treated cells as negative controls [6].

- Incubation Period: Expose cells to this compound for 48 hours under standard culture conditions (37°C, 5% CO2) [6].

- Viability Measurement: Add XTT reagent according to manufacturer's instructions and incubate for 2-4 hours. Measure absorbance at 450 nm with reference wavelength at 660 nm using a plate reader [6].

- Data Analysis: Normalize absorbance values to DMSO-treated controls. Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism or similar software [6].

Proliferation Assay Protocol:

- Cell Seeding: Plate HMC-1.2 or ROSAKIT D816V cells at initial density of 1 × 10^5/mL in culture medium [6].

- Compound Exposure: Treat cells with this compound at various concentrations relevant to anticipated clinical exposure levels.

- Assessment Method: Quantify proliferation using either cell counting at 24, 48, and 72 hours or incorporation of bromodeoxyuridine (BrdU) during DNA synthesis.

- Analysis: Express results as percentage inhibition compared to vehicle-treated controls and determine IC50 values using appropriate statistical methods.

Apoptosis Analysis Protocols

Flow Cytometry-Based Apoptosis Detection:

- Cell Treatment: Incubate JAK2V617F-mutant cell lines with this compound at concentrations spanning the calculated IC50 value (typically 0.1-10 × IC50) for 24-48 hours [6].

- Staining Procedure: Harvest cells and stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Alternatively, utilize caspase activation assays using fluorogenic substrates [6].

- Flow Cytometry Analysis: Analyze stained cells using a flow cytometer with appropriate excitation/emission settings (FITC: 488 nm excitation/530 nm emission; PI: 535 nm excitation/617 nm emission) [6].

- Data Interpretation: Quantify percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Compare this compound-treated samples to vehicle controls to determine statistically significant increases in apoptotic populations [6].

Combination Therapy Experiments

Protocol for JAK Inhibitor and TKI Combinations:

- Compound Preparation: Prepare stock solutions of this compound and tyrosine kinase inhibitors (midostaurin or avapritinib) in DMSO [6].

- Experimental Design: Implement combination matrix testing with fixed ratios of compounds based on their individual IC50 values. Include single-agent and vehicle controls [6].

- Synergy Assessment: Treat cells for 48-72 hours and assess viability using XTT assays. Analyze drug interactions using the Bliss independence model or Chou-Talalay method to quantify synergistic, additive, or antagonistic effects [6].

- Validation Experiments: Repeat synergistic combinations in primary cells where feasible, such as in cord blood-derived mast cells from healthy donors or patient-derived primary MPN cells [6].

Research Implications and Clinical Translation

The preclinical profile of this compound supports its therapeutic potential particularly for JAK2V617F-driven myeloproliferative neoplasms. The compound's preferential inhibition of mutant JAK2 represents a targeted approach that may improve the therapeutic window compared to non-selective JAK inhibitors. Furthermore, the recently identified activity against KIT D816V-mutant mast cells suggests potential application in systemic mastocytosis, indicating that this compound may have broader therapeutic utility beyond classic MPNs [6].

The translation of preclinical findings to early-phase clinical trials has demonstrated promising activity in JAK2V617F-positive MPN patients. The phase 1 study established a recommended dose of 120 mg once daily, with clinical improvements observed in myelofibrosis patients including symptomatic benefit and spleen size reduction. The phase 2 study confirmed high response rates in JAK2V617F-mutated polycythemia vera (95%) and essential thrombocythemia (90.5%), though response rates were substantially lower in myelofibrosis patients (9.1%) and JAK2V617F-negative patients [1] [4].

The safety profile observed in clinical trials revealed predictable adverse events, primarily diarrhea (55.3%) and nausea (42.1%), with the majority being grade 1 in severity. Hyperuricemia and increased blood creatinine emerged as dose-limiting toxicities at higher doses, consistent with tumor lysis effects in responsive patients. These findings underscore the importance of appropriate dose selection and monitoring parameters when administering potent JAK2-targeted therapies [1] [4].

Future research directions should focus on optimizing combination strategies with other targeted agents, identifying predictive biomarkers beyond JAK2V617F status, and exploring mechanisms of resistance that may limit long-term efficacy. Additionally, the differential response rates across MPN subtypes warrant further investigation into the underlying biological factors that modulate sensitivity to this compound and other JAK2-selective inhibitors [1] [4] [6].

References and Key Resources

- Prchal, J. T., et al. (2017). A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. Leukemia Research, 61, 89-95 [1] [2].

- ClinicalTrials.gov Identifier: NCT01134120 - A Study of LY2784544 in Participants With Myeloproliferative Neoplasms [1].

- Hart, S., et al. (2018). Phase 2 study of this compound (LY2784544) in patients with myeloproliferative neoplasms. Leukemia Research, 71, 82-88 [4].

- Goyal, R. K., et al. (2025). Fedratinib and this compound induce apoptosis and enhance efficacy of tyrosine kinase inhibitors in mastocytosis. PMC, 15(1), 84-98 [6].

- Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6, 402 [5].

References

- 1. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the Janus kinase 2 (JAK2)V617F ... [sciencedirect.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Phase 2 study of this compound (LY2784544) in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 6. Fedratinib and this compound induce apoptosis and enhance ... [pmc.ncbi.nlm.nih.gov]

Gandotinib signaling pathway JAK-STAT inhibition

Molecular Profile of Gandotinib

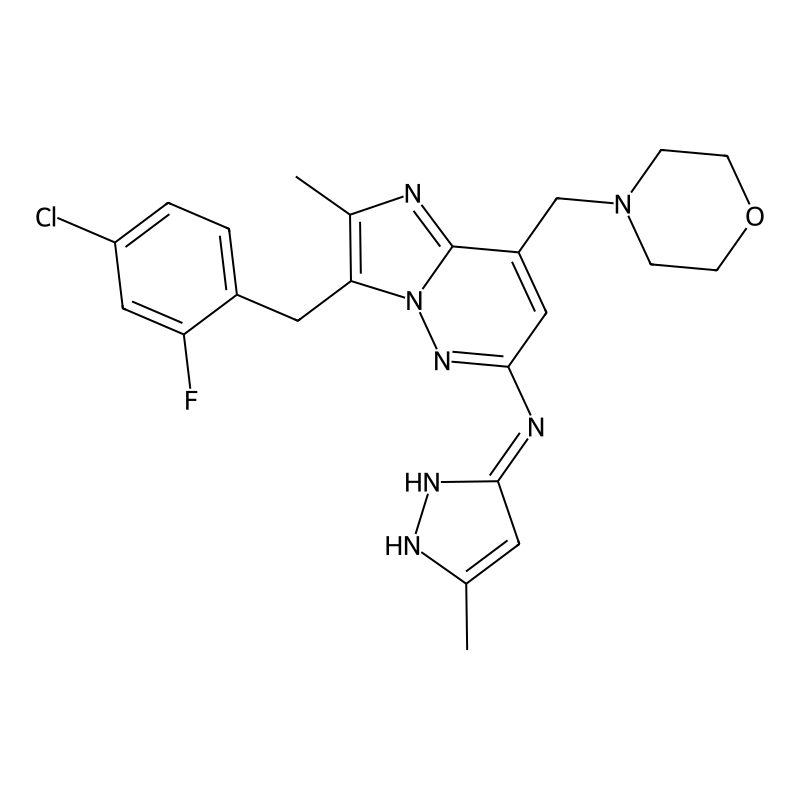

The table below summarizes the key molecular and biochemical characteristics of this compound:

| Attribute | Description |

|---|---|

| Synonyms | LY2784544 [1] [2] |

| Molecular Formula | C₂₃H₂₅ClFN₇O [1] [2] |

| Primary Target | JAK2 (Janus Kinase 2) [1] [2] |

| Key Mechanism | Potent inhibition of JAK2V617F mutant signaling and proliferation [2] |

| IC₅₀ for JAK2 | 3 nM (cell-free assay) [1] [2] |

| IC₅₀ for JAK2V617F | 0.245 nM (Ki) [2] |

| Selectivity | 8- and 20-fold selective for JAK2 over JAK1 and JAK3, respectively [2] |

This compound functions as an ATP-competitive inhibitor that binds to the ATP-binding pocket of the JAK2 kinase domain, blocking its enzymatic activity and subsequent downstream signaling [3].

Mechanism of JAK-STAT Pathway Inhibition

The JAK-STAT pathway is a major signaling conduit for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immune responses, and cell survival [4] [5] [6]. In many myeloproliferative neoplasms, a single point mutation (V617F) in the JAK2 gene leads to constitutive, cytokine-independent activation of the pathway, driving abnormal cell proliferation [7] [8].

This compound intervenes in this hyperactive signaling. The following diagram illustrates the key steps of the JAK-STAT pathway and the points where this compound exerts its inhibitory effect:

This compound inhibits the JAK-STAT pathway by blocking JAK2 kinase activity, preventing gene transcription that drives cell proliferation and survival.

A notable characteristic of this compound is its greater potency against the mutant JAK2V617F compared to the wild-type JAK2. In cellular models, it inhibited JAK2V617F-driven signaling and proliferation with IC₅₀ values of 20 nM and 55 nM, respectively, while being significantly less potent against wild-type JAK2 (IC₅₀ of 1.18 µM and 1.31 µM, respectively) [1] [2]. This selective profile is a key therapeutic goal, as minimizing disruption to the normal wild-type JAK2 function could potentially reduce side effects like anemia and thrombocytopenia [3].

Experimental & Clinical Evidence

The efficacy of this compound has been demonstrated across preclinical and clinical settings:

- In Vitro Models: In human mastocytosis cell lines carrying the KIT D816V mutation (which also signals via JAK-STAT), this compound decreased cell viability, reduced proliferation, and induced apoptosis [9]. Combinatorial treatment with this compound and other tyrosine kinase inhibitors (midostaurin, avapritinib) was more effective than single-agent therapy [9].

- In Vivo Models: In a Ba/F3-JAK2V617F mouse model, this compound significantly inhibited STAT5 phosphorylation and reduced tumor burden [1] [2].

- Clinical Trials (Phase 1): A phase 1 study in patients with JAK2V617F-positive myelofibrosis, polycythemia vera, and essential thrombocythemia established a maximum tolerated dose of 120 mg daily [7]. The study reported a ≥50% reduction in palpable spleen length in 20 out of 32 evaluable patients and a ≥50% reduction in symptom score in 52% of patients at 12 weeks [7]. Another study cited an overall response rate of 95% in polycythemia vera and 90% in essential thrombocythemia patients [8].

Dosing and Safety

The recommended phase 2 dose from clinical studies is 120 mg taken orally once daily [7].

The most common treatment-emergent adverse events were predominantly low-grade and included diarrhea (55.3%) and nausea (42.1%) [7]. Unlike some other JAK2 inhibitors, no incidents of Wernicke's encephalopathy were reported with this compound in the available studies. However, dose-limiting toxicities observed at higher doses included increased blood creatinine and hyperuricemia, which is why the 120 mg dose was selected for further development [7].

References

- 1. This compound (LY2784544) | JAK2 Inhibitor [medchemexpress.com]

- 2. This compound (LY2784544) | JAK inhibitor | Mechanism [selleckchem.com]

- 3. Reviewing the safety of JAK inhibitors for the treatment ... [mpn-hub.com]

- 4. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 5. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]

- 6. JAK/STAT pathway: Extracellular signals, diseases ... [frontiersin.org]

- 7. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 8. Emerging agents and regimens for polycythemia vera and ... [biomarkerres.biomedcentral.com]

- 9. Fedratinib and this compound induce apoptosis and enhance ... [pmc.ncbi.nlm.nih.gov]

Gandotinib in vitro assay protocols JAK2 inhibition

Gandotinib and JAK2 Inhibition: An Overview

This compound (LY2784544) is a potent small-molecule inhibitor developed to target the JAK2V617F mutation, a constitutively active kinase driver of certain myeloproliferative neoplasms (MPNs) like primary myelofibrosis, polycythemia vera, and essential thrombocythemia [1]. It shows increased potency for the mutant JAK2V617F compared to wild-type JAK2 [1].

The diagram below outlines the core JAK-STAT signaling pathway that this compound inhibits.

Key Quantitative and Pharmacological Data

The table below summarizes the available in vitro and clinical data for this compound and a reference JAK2 inhibitor.

| Parameter | Value for this compound | Value for Amentoflavone Analog (1b) | Notes & Context |

|---|---|---|---|

| Reported IC₅₀ (Enzymatic) | Not explicitly stated | 3.9 µM [2] | Amentoflavone analog is a reference inhibitor from a research study. |

| Clinical Dose (MTD) | 120 mg daily [1] | Not Applicable | Maximum Tolerated Dose (MTD) from phase 1 clinical trial. |

| JAK2V617F Specificity | Increased potency for mutant vs. wild-type [1] | N/A | This compound was designed for selective inhibition of the mutant form. |

| Inhibition Mode | Information not available in results | Non-ATP-competitive (Type II) [2] | Type II inhibitors bind a unique DFG-out conformation for potential selectivity. |

| Reported Kᵢ | Information not available in results | 27 µM [2] | Inhibition constant (Kᵢ) for the amentoflavone analog. |

General Workflow for a JAK2 In Vitro Activity Assay

While a specific protocol for this compound is not available, the following workflow is adapted from general JAK2 inhibitor screening methods described in the literature [3]. This outlines the key stages of a typical in vitro kinase assay.

Key Considerations for the Assay:

- Enzyme Source: Use recombinant JAK2 kinase domain. To assess mutant selectivity, the JAK2V617F mutant should be tested in parallel with wild-type JAK2 [1].

- Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent effects [4].

- Controls: Include positive (e.g., known JAK2 inhibitor) and negative (DMSO only) controls in each assay plate.

- Assay Type: The referenced assay is an enzyme-coupled activity assay that is suitable for screening various inhibitor types, including non-ATP-competitive hits [3].

Important Interpretative Notes for Researchers

- IC₅₀ Context is Critical: A "good" IC₅₀ value is relative. It must be interpreted alongside other parameters like selectivity (against JAK1, JAK3, TYK2, and other kinases), cellular activity, and in vivo pharmacokinetics [5].

- Distinguish IC₅₀ from Kᵢ: The IC₅₀ is a functional measure of potency under specific assay conditions (e.g., substrate and ATP concentration), while the Kᵢ (inhibition constant) is a absolute measure of binding affinity [5]. For ATP-competitive inhibitors, IC₅₀ values can shift with changing ATP concentrations.

- From In Vitro to In Vivo: In vitro potency does not guarantee clinical success. This compound's progression to clinical trials was based not only on its in vitro profile but also on its performance in disease models and, ultimately, its safety and efficacy in patients [1].

References

- 1. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Virtual screening and optimization of Type II inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. Development of an enzyme-coupled activity assay for ... [sciencedirect.com]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is a good IC50 value? A Pharmacology Explained [medx.it.com]

- 6. Basic Guidelines for Reporting Non-Clinical Data - NCBI [ncbi.nlm.nih.gov]

Gandotinib (LY2784544) Phase 1 Dose Escalation Study: Application Notes and Experimental Protocols for JAK2V617F-Targeted Therapy

Introduction

The Janus kinase 2 (JAK2) V617F mutation represents a pivotal therapeutic target in Philadelphia-chromosome negative myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET). This gain-of-function mutation results in constitutive activation of the JAK-STAT signaling pathway, driving aberrant cellular proliferation and survival in hematopoietic lineages. [1] [2] Gandotinib (LY2784544) is a potent, small-molecule inhibitor specifically designed to target the JAK2V617F mutation with enhanced selectivity over wild-type JAK2, potentially offering an improved therapeutic window compared to non-selective JAK inhibitors. [1] [3] The strategic development of this compound addresses the critical need for targeted therapies in MPN management, particularly for patients with high mutation burden or resistance to conventional therapies.

The JAK-STAT signaling pathway serves as a fundamental intracellular communication network for cytokines, growth factors, and hormones, regulating essential processes including hematopoiesis, immune response, and cellular differentiation. [4] Under physiological conditions, JAK-STAT activation is tightly regulated and transient; however, the V617F mutation in JAK2 disrupts this regulation, leading to cytokine-independent proliferation and pathogenesis of MPNs. [2] [4] this compound functions as an ATP-competitive inhibitor that binds to the kinase domain of JAK2, preferentially inhibiting the mutated form and downstream phosphorylation events, thereby restoring controlled cellular signaling and proliferation. [1] [3]

Phase 1 Study Design

Overall Study Structure

The first-in-human phase 1 trial of this compound (NCT01134120) employed a multicenter, open-label, dose-escalation design to establish the foundational safety profile and pharmacokinetic characteristics of the investigational agent. [1] [2] The study followed a standard 3+3 dose-escalation paradigm in the initial phase (Part A1), where sequential patient cohorts received escalating doses of this compound until the maximum tolerated dose (MTD) was identified. Based on emerging safety data, the protocol was amended to include a lead-in strategy (Part A2), where patients received 120 mg daily for 14-28 days before escalating to higher doses, aiming to mitigate potential tumor lysis syndrome and renal function impairment observed at higher dose levels. [2] A subsequent dose-confirmation phase (Part B) was designed to enroll additional patients at the established MTD to further characterize the safety and preliminary efficacy profile. [2]

Table 1: Key Elements of this compound Phase 1 Study Design

| Study Element | Description |

|---|---|

| ClinicalTrials.gov Identifier | NCT01134120 |

| Study Design | Multicenter, non-randomized, open-label, phase 1 |

| Dose Escalation Scheme | Standard 3+3 design |

| Patient Population | JAK2V617F-positive MPNs (myelofibrosis, PV, ET) |

| Primary Objectives | Determine safety, tolerability, and recommended oral daily dose |

| Secondary Objectives | Estimate PK parameters, document evidence of efficacy |

| Treatment Schedule | Oral daily dosing in 28-day cycles |

The primary objectives of this phase 1 study focused on determining the safety, tolerability, and recommended oral daily dose of this compound for patients with JAK2V617F-positive MPNs. [1] Secondary objectives included comprehensive pharmacokinetic (PK) characterization and documentation of preliminary efficacy through standardized clinical improvement criteria, spleen size reduction, and patient-reported symptom assessment. [1] [2] The trial employed rigorous monitoring for dose-limiting toxicities (DLTs), defined as specific adverse events occurring within the first treatment cycle that were deemed possibly related to this compound administration, with particular attention to laboratory abnormalities suggesting potential tumor lysis syndrome. [2]

Patient Population and Eligibility

The study enrolled adult patients (N=38) with confirmed diagnoses of PMF, PV, or ET according to the 2008 World Health Organization diagnostic criteria for MPNs. [1] [2] Key inclusion criteria required presence of the JAK2V617F mutation and adequate organ function, while exclusion criteria focused on prior JAK inhibitor therapy, significant comorbidities, and inadequate recovery from prior treatments. The majority of enrolled patients had myelofibrosis (31/38, 81.6%), with smaller cohorts of PV (6/38, 15.8%) and ET (1/38, 2.6%) patients. [1] The population reflected advanced disease, with 86.8% having received prior systemic therapies, most commonly hydroxyurea, and a median time from diagnosis to study therapy of 438.5 days (range: 21-5498). [2]

Study Results and Key Findings

Safety and Tolerability Profile

The phase 1 trial established the maximum tolerated dose (MTD) of this compound at 120 mg daily, based on dose-limiting toxicities of increased blood creatinine and hyperuricemia observed at higher doses. [1] [2] The most frequent treatment-emergent adverse events were gastrointestinal in nature, with diarrhea (55.3%) and nausea (42.1%) representing the most common manifestations; however, the majority of these events were Grade 1 in severity, indicating a generally manageable safety profile. [1] Hyperuricemia and blood creatinine increases reflected the potent JAK2 inhibitory activity of this compound and potential for rapid cell death in sensitive MPN clones, necessitating close laboratory monitoring and prophylactic measures such as allopurinol administration, which was used in 71.1% of patients. [2]

Table 2: this compound Pharmacokinetic Parameters

| Parameter | Finding | Clinical Significance |

|---|---|---|

| Time to Maximum Concentration (Tmax) | 4 hours after single and multiple doses | Rapid absorption supports once-daily dosing |

| Half-life (T1/2) | Approximately 6 hours on Day 1 | Suitable for daily administration without prolonged accumulation |

| Maximum Tolerated Dose (MTD) | 120 mg daily | Established based on DLTs of increased blood creatinine and hyperuricemia |

| Dose-Limiting Toxicities | Blood creatinine increase, hyperuricemia | Suggests potential tumor lysis syndrome; requires monitoring and prophylactic management |

The pharmacokinetic profile of this compound demonstrated consistent absorption and elimination characteristics conducive to once-daily oral dosing. Maximum plasma concentration was achieved 4 hours after both single and multiple doses, with a mean half-life of approximately 6 hours on day 1. [1] These PK parameters supported the selected dosing regimen and informed the schedule for efficacy and safety assessments throughout the trial. The relatively short half-life suggested minimal drug accumulation with daily dosing, potentially facilitating more rapid resolution of adverse events if dose modification became necessary.

Efficacy Outcomes

This compound demonstrated promising clinical activity across multiple efficacy endpoints in this phase 1 trial. The best response of clinical improvement was achieved by 29% of myelofibrosis patients according to standardized criteria. [1] Notably, a ≥50% reduction in palpable spleen length was observed at any time during therapy in 20 out of 32 evaluable patients (62.5%), indicating significant reduction in disease burden and potentially associated symptoms. [1] Patient-reported outcomes collected through the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) demonstrated substantial symptomatic benefit, with ≥50% reduction in Total Symptom Score observed in 11 of 21 patients (52%) receiving ≥120 mg at 12 weeks and 6 of 14 patients (43%) at 24 weeks. [1] [2]

The efficacy signals were particularly notable given the advanced disease stage of the patient population and the prior treatment history, with most patients having received previous therapies. The correlation between JAK2V617F mutation burden and clinical response was explored, with a mean baseline JAK2V617F burden of 61.5% across the study population. [2] Additional biomarker analyses included assessment of C4b binding protein (C4BP) levels in relation to thrombotic events, leveraging the interconnected roles of inflammatory and coagulation pathways in MPN pathophysiology. [2]

Experimental Protocols

JAK2V617F Mutation Analysis

Purpose: Detection and quantification of the JAK2V617F mutation burden is essential for patient stratification and response assessment in MPN clinical trials. [2]

Methodology:

- Sample Collection: Obtain peripheral blood or bone marrow aspirate in EDTA-containing tubes. Isolate genomic DNA using standard extraction kits with quality control measures (A260/A280 ratio 1.8-2.0).

- Allele-Specific PCR: Perform amplification using validated primer sets specific for wild-type and V617F-mutant JAK2 sequences. Include positive and negative controls in each run.

- Quantitative Analysis: Use real-time PCR systems with TaqMan probes for precise quantification of mutation burden. Calculate mutant allele burden as percentage of total JAK2 alleles.

- Interpretation: Establish laboratory-specific thresholds for positivity, typically >1% mutant alleles. Categorize mutation burden as low (<20%), intermediate (20-50%), or high (>50%).

Technical Notes: This assay should demonstrate high sensitivity (detection of ≥1% mutant alleles) and specificity. Pre-analytical factors including sample stability and DNA quality are critical for reliable results. [2]

Pharmacodynamic Assessment of JAK-STAT Inhibition

Purpose: To evaluate target engagement and downstream effects of this compound through quantification of phosphorylated STAT proteins.

Methodology:

- Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) at baseline, 4 hours post-dose, and at end of cycle 1. Use standardized processing within 2 hours of collection.

- Flow Cytometric Analysis:

- Fix and permeabilize cells using commercial phospho-preservation buffers.

- Stain with fluorochrome-conjugated antibodies against pSTAT3 (Y705), pSTAT5 (Y694), and relevant lineage markers.

- Acquire data on flow cytometer with minimum 10,000 events in target population.

- Analyze using appropriate software, gating on specific cell populations.

- Data Interpretation: Express results as mean fluorescence intensity (MFI) ratios relative to baseline. Define significant inhibition as >50% reduction in phosphorylation.

Technical Notes: Standardize antibody batches and instrument calibration to minimize inter-assay variability. Include internal controls for phospho-epitope preservation. [1] [4]

The following diagram illustrates the JAK/STAT signaling pathway and mechanism of this compound inhibition:

Pharmacokinetic Sampling Protocol

Purpose: To characterize this compound absorption, distribution, and elimination profiles in clinical trial participants.

Methodology:

- Sample Collection Timeline:

- Pre-dose (trough)

- 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on Cycle 1 Day 1

- Pre-dose and 4 hours post-dose on Cycle 1 Day 15

- Pre-dose and 4 hours post-dose on Cycle 2 Day 1

- Sample Processing: Collect 4mL blood into EDTA tubes. Centrifuge at 4°C within 30 minutes. Transfer plasma to cryovials and store at -70°C until analysis.

- Bioanalytical Method: Use validated LC-MS/MS method with stable isotope-labeled internal standard. Assay range: 1-1000 ng/mL.

- PK Parameters: Calculate C~max~, T~max~, AUC~0-24~, t~1/2~, and accumulation ratio using non-compartmental methods.

Technical Notes: Maintain consistent timing and processing conditions across study sites. Document concomitant medications that may affect PK. [1] [2]

The following diagram illustrates the dose escalation scheme used in the this compound phase 1 trial:

Application Notes and Clinical Implications

The phase 1 trial of this compound established a foundational framework for further clinical development of this selective JAK2V617F inhibitor in myeloproliferative neoplasms. The demonstrated safety profile at the established MTD of 120 mg daily, characterized primarily by manageable gastrointestinal events and laboratory abnormalities related to rapid cell turnover, supported continued investigation in larger patient cohorts. [1] The promising efficacy signals, particularly in spleen volume reduction and symptom improvement, positioned this compound as a potential therapeutic option for patients with JAK2V617F-driven diseases, especially those with significant splenomegaly or disease-related symptom burden. [1] [2]

The pharmacokinetic properties of this compound, with rapid absorption and a half-life compatible with once-daily dosing, present practical advantages for clinical use and patient adherence. [1] The observed preferential inhibition of mutant JAK2 over wild-type kinase in preclinical models suggested potential for an improved therapeutic index compared to non-selective JAK inhibitors, though this required further validation in clinical settings. [1] [3] The integration of biomarker assessments, including JAK2V617F allele burden and pharmacodynamic markers of JAK-STAT pathway inhibition, provides opportunities for patient stratification and targeted therapy in future studies.

For researchers and clinical developers, the this compound phase 1 experience offers valuable insights for optimizing trial design for molecularly-targeted agents in MPNs. Key considerations include the importance of flexible protocol language to accommodate cohort expansion when DLTs are equivocal, strategic planning for expansion cohorts during initial study design, and proactive management of expected on-target toxicities such as hyperuricemia through prophylactic measures. [5] The successful implementation of a lead-in dosing strategy to mitigate toxicity while maintaining efficacy represents a particularly adaptable approach for future kinase inhibitor development.

Conclusion and Future Directions

The phase 1 dose escalation study of this compound successfully established the recommended phase 2 dose of 120 mg daily, characterized the pharmacokinetic profile, and demonstrated promising clinical activity in patients with JAK2V617F-positive myeloproliferative neoplasms. [1] [2] The acceptable safety profile and consistent efficacy signals across multiple endpoints supported further clinical evaluation of this selective JAK2 inhibitor in randomized trials.

Future development directions for this compound include phase 2 expansion cohorts in specific MPN subtypes, combination strategies with other targeted agents, and exploration of biomarker-guided patient selection to optimize therapeutic outcomes. The differential inhibition of mutant versus wild-type JAK2 warrants further investigation as a potential strategy to enhance efficacy while minimizing toxicity. Additionally, the integration of patient-reported outcomes and quality of life measures, as incorporated in the phase 1 trial, should remain a priority in subsequent studies to fully capture the clinical benefit of treatment.

The methodologies and protocols established in this phase 1 trial provide a robust foundation for continued development of this compound and serve as a valuable template for future targeted therapy development in myeloproliferative neoplasms and other hematologic malignancies driven by kinase activation.

References

- 1. A phase of the Janus kinase 2 (JAK2) V617F inhibitor... 1 study [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (LY2784544) | JAK2 Inhibitor [medchemexpress.com]

- 4. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 5. Best Practices When Moving from Escalation to Expansion, part 1 [precisionformedicine.com]

Gandotinib Application Notes and Protocols: Patient Selection and Clinical Development for JAK2 V617F-Positive Myeloproliferative Neoplasms

Introduction and Mechanism of Action

Gandotinib (LY2784544) represents a targeted therapeutic agent specifically designed for patients with JAK2 V617F-positive myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET). The JAK2 V617F mutation occurs in the pseudokinase domain of Janus kinase 2, resulting in constitutive activation of JAK-STAT signaling and ultimately leading to uncontrolled cellular proliferation in myeloid lineages. This mutation is present in approximately 95% of PV patients and about two-thirds of patients with ET and PMF, making it a compelling therapeutic target for precision medicine in MPNs. This compound is structurally optimized as a potent ATP-competitive inhibitor that demonstrates increased potency for the mutant JAK2 V617F kinase compared to wild-type JAK2, potentially offering an improved therapeutic window while maintaining efficacy.

The mechanistic basis for this compound's activity lies in its dose-dependent selectivity for the mutated JAK2 V617F protein, which distinguishes it from broader JAK inhibitors such as ruxolitinib. Preclinical studies have demonstrated that this compound exhibits negligible effect on JAK3 signaling and shows greater selectivity for JAK2 over JAK1 compared to other inhibitors in its class. This selective inhibition profile potentially translates to a more targeted therapeutic approach for MPN patients harboring the JAK2 V617F mutation while minimizing disruption of normal JAK-STAT signaling pathways essential for hematopoiesis and immune function. The drug's mechanism involves competitive binding to the ATP-binding site of the hyperactive mutant JAK2, thereby reducing phosphorylation of STAT proteins and downstream signaling cascades that drive MPN pathogenesis.

Table: Key Characteristics of this compound

| Property | Specification |

|---|---|

| Drug Name | This compound (LY2784544) |

| Target | JAK2 V617F mutant |

| Mechanism | ATP-competitive kinase inhibitor |

| Selectivity Profile | Preferential inhibition of JAK2 V617F over wild-type JAK2 and other JAK family members |

| Administration | Oral, once daily |

| Maximum Tolerated Dose | 120 mg daily |

| Time to Maximum Concentration | 4 hours post-dose |

| Elimination Half-Life | Approximately 6 hours |

Patient Selection Criteria

Inclusion Criteria

Patient selection for this compound therapy requires careful consideration of both molecular and clinical characteristics. The primary determinant for treatment eligibility is the confirmed presence of the JAK2 V617F mutation through validated molecular testing methods. This should be accompanied by a confirmed diagnosis of one of the classic Philadelphia chromosome-negative MPNs according to World Health Organization (WHO) diagnostic criteria:

- Primary myelofibrosis (PMF): Either prefibrotic/early stage or overt fibrotic stage

- Polycythemia vera (PV): As evidenced by increased red cell mass, bone marrow hypercellularity, and subnormal serum erythropoietin levels

- Essential thrombocythemia (ET): Characterized by sustained platelet count >450 × 10⁹/L with megakaryocytic proliferation

Patients should have symptomatic disease requiring therapeutic intervention, with particular attention to those with moderate to severe disease-related symptoms such as constitutional symptoms (fatigue, night sweats, weight loss), symptomatic splenomegaly, or inadequate response to prior therapies. The phase 1 trial of this compound enrolled patients with a median time from diagnosis of 438.5 days (range: 21-5498 days), suggesting applicability to patients across various disease durations. Most patients (86.8%) in the initial clinical trial had received prior systemic therapies, with hydroxyurea being the most common, indicating potential utility in both treatment-naïve and previously treated populations.

Disease Stratification and Biomarker Considerations

Optimal patient selection extends beyond simple mutation status to include disease risk stratification and specific clinical features. For myelofibrosis patients, current guidelines recommend risk-adapted therapy based on established scoring systems (DIPSS, MIPSS70, or MIPSS70+), with this compound being particularly relevant for intermediate-2 or high-risk disease. Key clinical characteristics that may predict response to this compound include:

- Symptom burden: Patients with significant MPN-related symptoms as measured by standardized assessment tools (MPN-SAF)

- Splenomegaly: Patients with palpable splenomegaly ≥5 cm below the costal margin or radiographically confirmed splenic enlargement

- Prior treatment history: Patients with resistance or intolerance to hydroxyurea (for PV) or ruxolitinib (for MF)

Baseline laboratory assessments should include JAK2 V617F allele burden quantification, complete blood count with differential, comprehensive metabolic panel (with special attention to renal function parameters), and assessment of spleen size by imaging or physical examination. The mean JAK2 V617F burden in the phase 1 trial population was 61.5%, though no specific correlation between allele burden and response has been established. Regular monitoring of these parameters during treatment is essential for assessing therapeutic response and detecting potential adverse effects.

Table: Patient Selection Criteria for this compound Therapy

| Category | Inclusion Criteria | Exclusion Considerations |

|---|---|---|

| Molecular Characteristics | Confirmed JAK2 V617F mutation | Triple-negative or CALR/MPL mutated MPNs |

| Disease Type | PMF, PV, or ET per WHO criteria | Philadelphia chromosome-positive MPNs |

| Disease Status | Symptomatic disease with splenomegaly and/or constitutional symptoms | Asymptomatic early-stage disease |

| Prior Therapy | Treatment-naïve or prior hydroxyurea/ruxolitinib failure | Concomitant strong CYP3A4 inducers/inhibitors |

| Organ Function | Adequate renal and hepatic function | Severe renal impairment (based on DLTs of creatinine increase) |

Clinical Efficacy and Safety Data

Efficacy Outcomes from Phase 1 Trial

The phase 1 study of this compound employed a standard 3+3 dose-escalation design to define the maximum tolerated dose and provide preliminary efficacy data. In the cohort of 38 patients (31 with myelofibrosis, 6 with PV, and 1 with ET), this compound demonstrated clinically meaningful efficacy across multiple disease parameters. The primary efficacy endpoints focused on symptom burden reduction and splenic response, with the following key results observed:

- Spleen Response: A ≥50% reduction in palpable spleen length was observed at any time during therapy in 20 out of 32 evaluable patients (62.5%), indicating substantial activity in reducing splenomegaly, a key clinical manifestation of MF

- Symptom Improvement: Significant improvement in disease-related symptoms was documented using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF), with ≥50% reduction in Total Symptom Score observed in 11 of 21 patients (52%) at 12 weeks and 6 of 14 patients (43%) at 24 weeks among those receiving doses ≥120 mg

- Clinical Improvement: According to IWG-MRT criteria, the best response of clinical improvement was achieved by 29% of myelofibrosis patients, reflecting meaningful disease modification

The time to response was relatively rapid, with many patients experiencing symptomatic improvement within the first cycle of treatment (28 days). The durability of response appeared sustained in continuing patients, though the phase 1 trial design limited long-term assessment as many patients discontinued treatment (36 of 38 by database lock). The efficacy outcomes were observed across various patient subgroups, including those with different MPN subtypes and prior treatment histories, supporting the broad potential applicability of this compound in JAK2 V617F-positive populations.

Safety and Tolerability Profile

This compound demonstrated an acceptable safety profile at the recommended phase 2 dose of 120 mg daily. The most frequent treatment-emergent adverse events were predominantly low-grade and manageable with supportive care:

- Gastrointestinal events: Diarrhea (55.3%) and nausea (42.1%) were the most common adverse events, with the majority being Grade 1 in severity

- Dose-limiting toxicities: At doses higher than 120 mg, dose-limiting toxicities included increased blood creatinine and hyperuricemia, suggesting potential tumor lysis syndrome and renal function impairment at higher exposures

- Treatment discontinuation: Adverse events led to treatment discontinuation in 11 patients (28.9%), with renal failure being the most frequent serious adverse event leading to discontinuation (4 patients)

The maximum tolerated dose was established at 120 mg daily based on the observed dose-limiting toxicities. Pharmacokinetic analysis revealed that maximum plasma concentration was reached approximately 4 hours after single and multiple doses, with a mean half-life on day 1 of approximately 6 hours, supporting once-daily dosing. The trial implemented a lead-in strategy at 120 mg for 14-28 days before dose escalation in an attempt to mitigate the chemistry changes observed at higher doses, suggesting that careful dose initiation and monitoring are important for safe administration.

Table: Efficacy Outcomes from this compound Phase 1 Clinical Trial

| Efficacy Parameter | Response Rate | Patient Population |

|---|---|---|

| Clinical Improvement (IWG-MRT) | 29% | Myelofibrosis patients (9/31) |

| Spleen Response (≥50% reduction) | 62.5% | Evaluable patients (20/32) |

| Symptom Response (12 weeks) | 52% | Patients receiving ≥120 mg (11/21) |

| Symptom Response (24 weeks) | 43% | Patients receiving ≥120 mg (6/14) |

Dosing and Administration Protocol

Recommended Dosing and Titration

The established maximum tolerated dose of this compound is 120 mg administered orally once daily with food. The phase 1 trial demonstrated that this dose provides the optimal balance of efficacy and safety, with higher doses (≥120 mg) associated with dose-limiting toxicities including increased blood creatinine and hyperuricemia. Administration with food is recommended to enhance bioavailability and potentially mitigate gastrointestinal adverse effects. The relatively short half-life of approximately 6 hours supports once-daily dosing while maintaining adequate drug exposure throughout the dosing interval.

For patients initiating this compound therapy, a comprehensive baseline assessment is recommended, including:

- Complete blood count with differential

- Comprehensive metabolic panel including renal function tests (creatinine, BUN) and uric acid levels

- JAK2 V617F allele burden quantification

- Spleen size assessment by physical examination (palpable measurement below costal margin) and/or imaging (ultrasound or CT)

- MPN symptom assessment using validated tools (MPN-SAF TSS)

The phase 1 trial employed a lead-in strategy at 120 mg for 14-28 days before attempting dose escalation to higher doses in specific cohorts. While this approach did not completely prevent dose-limiting toxicities at higher doses, it suggests that maintaining patients at 120 mg without escalation may optimize the risk-benefit ratio. Based on the trial data, dose reductions should be considered for patients experiencing significant adverse events, particularly renal function abnormalities or persistent gastrointestinal toxicity.

Monitoring and Supportive Care

Regular monitoring is essential throughout this compound treatment to assess both response and potential toxicities. Recommended monitoring includes:

- Biweekly assessments during the first cycle (28 days) including complete blood count, comprehensive metabolic panel with renal function, and uric acid levels

- Monthly symptom assessment using MPN-SAF during the first 3 months of therapy